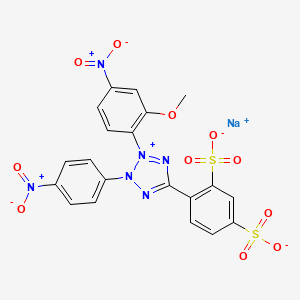

2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt

Übersicht

Beschreibung

WST-8, also known as 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium monosodium salt, is a water-soluble tetrazolium salt. It is widely used in cell viability assays, particularly in the detection of cell proliferation and cytotoxicity. The compound is reduced by cellular dehydrogenases to produce a water-soluble formazan dye, which can be quantitatively measured to determine the number of viable cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of WST-8 involves the reaction of tetrazolium salts with various aromatic compounds under specific conditions. The process typically includes the following steps:

Formation of Tetrazolium Salt: The tetrazolium salt is synthesized by reacting a diazonium salt with a suitable aromatic compound.

Coupling Reaction: The tetrazolium salt is then coupled with another aromatic compound to form the final WST-8 compound.

Purification: The product is purified through recrystallization or chromatography to obtain the pure WST-8 compound.

Industrial Production Methods: In industrial settings, the production of WST-8 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Large-Scale Synthesis: The tetrazolium salt is synthesized in large reactors with precise control over temperature and pH.

Automated Coupling Reaction: The coupling reaction is automated to ensure consistency and efficiency.

Purification and Quality Control: The final product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure it meets the required standards.

Analyse Chemischer Reaktionen

Reaktionstypen: WST-8 unterliegt hauptsächlich Reduktionsreaktionen. Die Verbindung wird durch zelluläre Dehydrogenasen zu einem wasserlöslichen Formazanfarbstoff reduziert. Diese Reduktion ist ein Schlüsselschritt in seiner Anwendung in Zellviabilitätsassays .

Häufige Reagenzien und Bedingungen:

Reagenzien: Zelluläre Dehydrogenasen, Nicotinamid-Adenin-Dinukleotid (NADH), Nicotinamid-Adenin-Dinukleotid-Phosphat (NADPH).

Bedingungen: Die Reaktion findet typischerweise in einem Zellkulturmedium bei physiologischem pH-Wert und Temperatur (37 °C) statt.

Hauptprodukte: Das Hauptprodukt, das aus der Reduktion von WST-8 gebildet wird, ist ein wasserlöslicher Formazanfarbstoff, der orangefarben ist und mit einem Mikroplattenlesegerät bei 450 nm quantitativ gemessen werden kann .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Cell Viability Assays :

- WST-8 is predominantly utilized in cell viability assays to measure the metabolic activity of cells. It is favored over other tetrazolium salts due to its water solubility and the formation of a soluble formazan dye, which simplifies the measurement process.

-

Cytotoxicity Testing :

- The compound is employed to evaluate the cytotoxic effects of various drugs and compounds on different cell lines. By measuring the reduction in formazan production, researchers can ascertain the cytotoxic potential of new therapeutic agents.

-

Drug Development :

- In pharmaceutical research, WST-8 assists in screening potential drug candidates by providing insights into their efficacy and safety profiles through cell proliferation studies.

-

Enzyme Activity Studies :

- WST-8's reactivity with enzymes allows researchers to study metabolic pathways and enzyme kinetics. Its ability to participate in electron transfer reactions makes it valuable for investigating various biochemical processes.

-

Toxicology Assessments :

- The compound plays a role in toxicological evaluations, helping to determine the effects of environmental toxins or pharmaceuticals on cellular health.

Comparative Analysis with Other Tetrazolium Salts

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 3-(4-Nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt | Lacks methoxy group | Used in similar assays but may have different solubility properties |

| 2-(4-Nitrophenyl)-3-(phenyl)-5-sulfobenzenesulfonate | Simpler structure | Less sensitive in detecting viable cells compared to WST-8 |

| 2-(2-Methoxyphenyl)-3-(phenyl)-5-sulfobenzenesulfonate | Similar core structure | May exhibit different reactivity patterns due to lack of nitro groups |

The unique combination of multiple nitro and sulfonate groups in WST-8 enhances its solubility and reactivity, making it particularly effective for specific biological assays compared to other tetrazolium salts .

Case Study 1: Evaluation of Anticancer Agents

A study investigated the efficacy of novel anticancer agents using WST-8 assays on breast cancer cell lines. The results indicated that compounds with higher lipophilicity showed increased cytotoxicity, highlighting the utility of WST-8 in drug screening processes.

Case Study 2: Assessment of Antimicrobial Activity

Another research focused on assessing the antimicrobial properties of various compounds against resistant bacterial strains. The study utilized WST-8 to quantify cell viability post-treatment, demonstrating significant reductions in viable counts correlating with increased concentrations of tested antibiotics.

Wirkmechanismus

The mechanism of action of WST-8 involves its reduction by cellular dehydrogenases to form a water-soluble formazan dye. The reduction process is facilitated by nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH), which act as electron donors. The amount of formazan dye produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cell viability .

Vergleich Mit ähnlichen Verbindungen

WST-8 ist Teil einer Familie von Tetrazoliumsalzen, die in Zellviabilitätsassays eingesetzt werden. Ähnliche Verbindungen umfassen:

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid): Produziert ein unlösliches Formazanprodukt, das zur Messung solubilisiert werden muss.

XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilid): Produziert ein wasserlösliches Formazanprodukt, ist aber weniger empfindlich als WST-8.

MTS (3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Ähnlich wie WST-8, aber mit unterschiedlichen spektralen Eigenschaften.

Eindeutigkeit von WST-8:

Höhere Empfindlichkeit: WST-8 ist empfindlicher als MTT und XTT, wodurch eine genauere Messung der Zellviabilität ermöglicht wird.

Wasserlösliches Produkt: Das Formazanprodukt von WST-8 ist wasserlöslich, wodurch Solubilisierungsschritte entfallen.

Stabilität: WST-8 ist stabiler als andere Tetrazoliumsalze und liefert konsistente Ergebnisse.

Biologische Aktivität

Overview

2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt, commonly referred to as WST-8, is a water-soluble tetrazolium salt extensively utilized in various biological assays. Its primary application lies in assessing cell viability and proliferation by measuring the metabolic activity of viable cells through the reduction of WST-8 to a colored formazan product.

WST-8 operates through a reduction reaction facilitated by dehydrogenases present in metabolically active cells. The compound is reduced to produce an orange-colored formazan dye, which can be quantitatively measured using spectrophotometry. The effectiveness of WST-8 is influenced by several factors, including pH, temperature, and the presence of electron mediators.

Key Points:

- Target Enzymes : Dehydrogenases (NAD(P)H-dependent enzymes).

- Biochemical Pathways : Closely associated with cellular respiration and metabolic activity.

- Formazan Production : The resulting formazan dye is soluble in aqueous solutions, allowing for easy quantification.

Applications in Research

WST-8 is primarily employed in cell viability assays, particularly in the following contexts:

- Cancer Research : Used to evaluate the cytotoxic effects of chemotherapeutic agents on cancer cell lines.

- Toxicology Studies : Assesses the impact of various substances on cell health and proliferation.

- Microbial Activity Assessment : Measures redox activity in microbial cells, providing insights into their metabolic state.

Comparative Analysis with Other Tetrazolium Salts

WST-8 has been compared with other tetrazolium salts such as MTT and XTT. Notably, WST-8 demonstrates lower cytotoxicity and higher solubility, making it preferable for certain applications.

| Tetrazolium Salt | Solubility | Cytotoxicity | Common Applications |

|---|---|---|---|

| WST-8 | High | Low | Cell viability assays |

| MTT | Low | Moderate | Viability assays |

| XTT | Moderate | High | Proliferation assays |

Case Studies and Research Findings

Several studies have highlighted the biological activity of WST-8:

- Cell Proliferation Assays : A study demonstrated that WST-8 effectively correlates with cell proliferation rates in various cancer cell lines, showing significant sensitivity to changes in metabolic activity (source not specified).

- Comparison with XTT : Research indicated that WST-8 produced a more stable dye with less background interference than XTT when used in assays involving P388 cell lines (source not specified).

- Microbial Viability Testing : The ability of WST-8 to penetrate bacterial membranes allows for accurate assessments of microbial viability, making it a valuable tool in microbiological studies (source not specified).

Eigenschaften

IUPAC Name |

sodium;4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIVTUIKYVGDCX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N6NaO11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432456 | |

| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193149-74-5 | |

| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 193149-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does WST-8 work?

A1: WST-8 is a tetrazolium salt that is reduced to a colored formazan product by cellular dehydrogenases. [] This reduction primarily occurs outside the cell membrane, with the electron mediator 1-Methoxy PMS playing a crucial role in transferring electrons from intracellular dehydrogenases to the WST-8 molecule. [] The amount of formazan produced is directly proportional to the number of viable cells present in the sample, making it a reliable indicator of cell viability. []

Q2: What are the main applications of WST-8 in research?

A2: WST-8 is frequently used in:

- Cell proliferation assays: To assess the growth rate of cells under various conditions. []

- Cytotoxicity assays: To determine the toxic effects of compounds or treatments on cell viability. [, ]

- Drug screening: To identify potential drug candidates by evaluating their impact on cell viability and proliferation. [, ]

- Assessment of immune response: To quantify lymphocyte proliferation in response to mitogens or antigens. []

- Evaluation of semen quality: To assess sperm viability and correlate it with other sperm quality parameters. [, ]

- Microbial detection: To rapidly detect the presence of viable microorganisms in various samples, including food and water. [, ]

Q3: What is the molecular formula and weight of WST-8?

A3: The molecular formula of WST-8 is C21H16N6Na2O9S2, and its molecular weight is 606.52 g/mol.

Q4: How stable is WST-8 under different storage conditions?

A5: WST-8 is typically stored as a stable solution at -20°C, protected from light. While the exact stability data may vary depending on the manufacturer and formulation, blood samples spotted onto filter paper for G6PD deficiency screening using the WST-8 method showed decreased reactivity with prolonged storage time, especially at room temperature. []

Q5: What are some limitations of using WST-8 for cell viability assays?

A5:

- Metabolic variations: Factors affecting cellular metabolic activity, such as cell type, culture conditions, and exposure to certain substances, can influence the accuracy of WST-8-based cell counting. []

- Interference with specific compounds: Some compounds may interfere with the WST-8 assay by directly reducing the tetrazolium salt or interfering with the electron mediator, leading to inaccurate results. []

- Limited information: WST-8 primarily reflects the metabolic activity of cells, providing limited information about other cellular processes like apoptosis or necrosis. []

Q6: How does the WST-8 assay compare to other cell viability assays like MTT or XTT?

A6: WST-8 offers several advantages over MTT and XTT:

- Higher sensitivity: WST-8 generally exhibits higher sensitivity than MTT and XTT, allowing for the detection of smaller changes in cell viability. [, ]

- Water solubility: The water-soluble formazan product of WST-8 eliminates the need for a solubilization step required in MTT assays, simplifying the experimental procedure. [, ]

- Lower toxicity: WST-8 is considered less toxic to cells compared to MTT and XTT, enabling longer incubation times and reducing potential interference with cell viability measurements. [, ]

Q7: What are potential future research directions involving WST-8?

A7:

- Development of more sensitive and specific WST-8 derivatives: To further enhance the sensitivity and specificity of the assay for various applications. []

- Exploration of WST-8 applications in 3D cell culture models: To adapt the assay for use in more complex and physiologically relevant 3D cell culture systems. []

- Combination with other assays: To obtain a more comprehensive understanding of cellular responses and to validate findings from WST-8 assays. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.